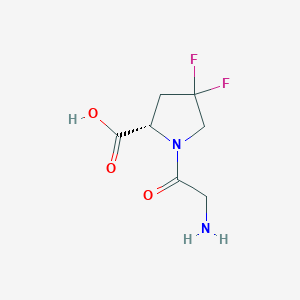
(S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid is a unique compound characterized by its pyrrolidine ring structure with two fluorine atoms at the 4-position and a glycine moiety attached to the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Glycine Attachment: The glycine moiety is introduced through a coupling reaction, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The glycine moiety may facilitate transport across cell membranes or enhance solubility.
Vergleich Mit ähnlichen Verbindungen
Meldrum’s Acid: Known for its reactivity and use in organic synthesis.
Pyrrolidine Derivatives: Various pyrrolidine-based compounds are used in medicinal chemistry and as catalysts in asymmetric synthesis.
Uniqueness: (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid stands out due to the presence of fluorine atoms, which impart unique chemical and biological properties. The combination of the pyrrolidine ring and glycine moiety further enhances its versatility in research and industrial applications.
Eigenschaften
Molekularformel |
C7H10F2N2O3 |
|---|---|
Molekulargewicht |
208.16 g/mol |
IUPAC-Name |
(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10F2N2O3/c8-7(9)1-4(6(13)14)11(3-7)5(12)2-10/h4H,1-3,10H2,(H,13,14)/t4-/m0/s1 |
InChI-Schlüssel |
DFHNCSPXTPTGLQ-BYPYZUCNSA-N |
Isomerische SMILES |
C1[C@H](N(CC1(F)F)C(=O)CN)C(=O)O |
Kanonische SMILES |
C1C(N(CC1(F)F)C(=O)CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


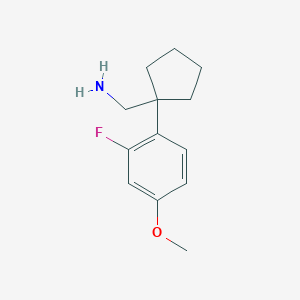
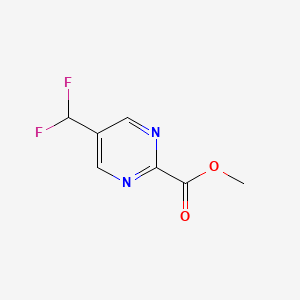

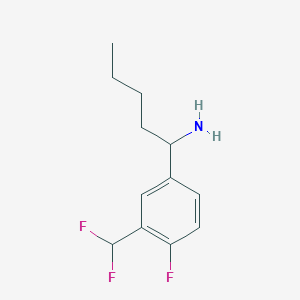
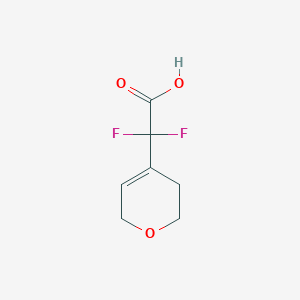
![tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)
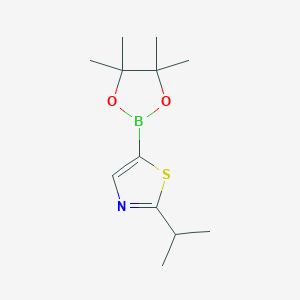

![1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid](/img/structure/B15225605.png)
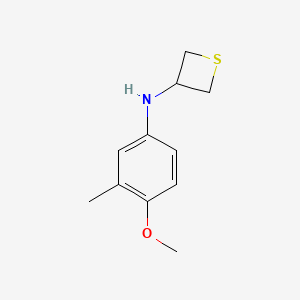
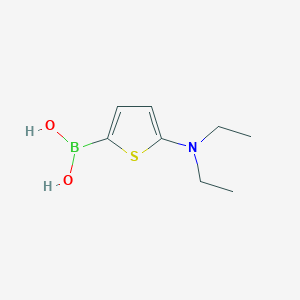
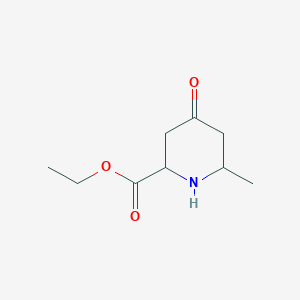
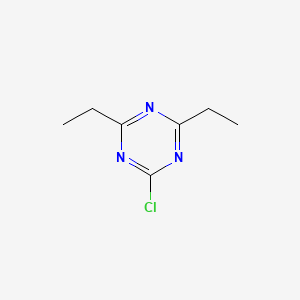
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15225631.png)
